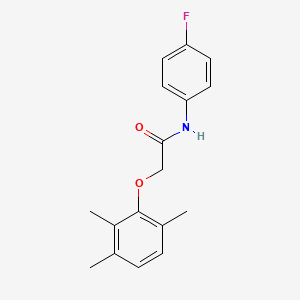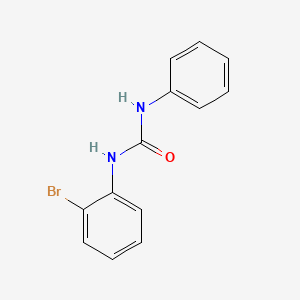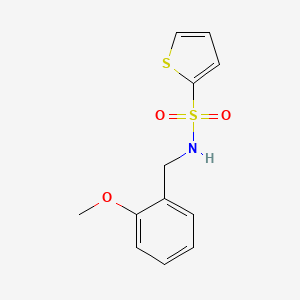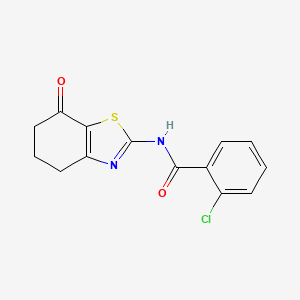![molecular formula C18H25NO2 B5677764 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are closely related to the compound , can be facilitated through Lewis acid-catalyzed reactions, showcasing a versatile approach for the construction of such structures. For instance, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid leads to the selective formation of pyrrolidine and tetrahydroquinoline derivatives, demonstrating a method that could potentially be applied or adapted for the synthesis of the target compound (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, such as those related to the compound, involves intricate stereochemistry, as evidenced by studies on activated cyclopropanes. These studies reveal that the stereochemistry of cyclopropane derivatives can significantly impact their reactivity and the outcome of chemical reactions, suggesting the importance of precise molecular structure determination in understanding the behavior of such compounds (Kojima, Hiroike, & Ohkata, 2004).
Chemical Reactions and Properties
Cyclopropanone equivalents derived from 3-chloropropionic acid, for instance, demonstrate the utility of cyclopropyl groups in synthetic chemistry. These equivalents can engage in a variety of reactions, forming diverse structures such as pyrroles, pyrrolines, and pyrrolizidines. This versatility indicates the potential chemical reactivity of the cyclopropyl group in the target compound (Wasserman, Dion, & Fukuyama, 1989).
Physical Properties Analysis
The physical properties of compounds are closely related to their molecular structures. For example, the crystal structure of certain cyclopropane derivatives reveals specific conformational features, such as envelope conformations of pyrrolidine and dihydropyran rings, which can influence physical properties like melting points, solubility, and crystallinity. These properties are crucial for understanding the compound's behavior in different environments (He, 2010).
Chemical Properties Analysis
The chemical properties of the compound can be inferred from related studies on pyrrolidine and cyclopropane derivatives. The reactivity of these groups, such as in the formation of cyclopropanes with diastereomeric ratios favoring specific stereochemical outcomes, highlights the significance of the compound's chemical properties. These properties determine its reactivity, stability, and potential applications in synthesis (Mohapatra, Guguloth, & Yadav, 2012).
Eigenschaften
IUPAC Name |
1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-5-3-4-6-15(13)7-10-17(20)19-11-14(2)18(21,12-19)16-8-9-16/h3-6,14,16,21H,7-12H2,1-2H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWBHUSBZFPQI-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dichloro-4-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B5677685.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5677690.png)
![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5677698.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5677720.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5677754.png)
![(4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5677756.png)

![2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol](/img/structure/B5677771.png)


![1-(4-chlorophenyl)-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5677789.png)